5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride
Description
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound featuring a hexanoic acid backbone substituted with a 5-methyl group and a piperidin-2-yl formamido moiety at the third carbon, stabilized as a hydrochloride salt. Its hydrochloride form enhances solubility, a critical factor for bioavailability in pharmaceutical formulations.
Properties
CAS No. |
1955492-47-3 |
|---|---|
Molecular Formula |
C14H27ClN2O3 |
Molecular Weight |
306.83 g/mol |
IUPAC Name |
5-methyl-3-[(piperidine-2-carbonylamino)methyl]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C14H26N2O3.ClH/c1-10(2)7-11(8-13(17)18)9-16-14(19)12-5-3-4-6-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,19)(H,17,18);1H |
InChI Key |
WJPPIDQPYKNEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCCN1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Diastereomeric Salt Formation
Racemic 3-(carbamoylmethyl)-5-methylhexanoic acid is resolved using (R)-(+)-phenylethylamine in chloroform/ethanol (4:1 v/v). Heating to 55°C for 30 minutes followed by cooling to 30–35°C precipitates the (R)-enantiomer-phenylethylamine salt with 66% yield. Acid hydrolysis with HCl liberates the (R)-3-(carbamoylmethyl)-5-methylhexanoic acid precursor.
Table 1: Chiral Resolution Parameters
| Parameter | Value |
|---|---|
| Solvent System | Chloroform/Ethanol (4:1) |
| Reaction Temperature | 55°C → 30–35°C |
| Yield (Diastereomer Salt) | 66% |
| Optical Purity | >99% (HPLC) |
Optical Purification Enhancements
Post-resolution, the (R)-enantiomer undergoes Hofmann rearrangement using NaOBr (generated in situ from NaOH/Br₂) at 60–85°C to yield (S)-pregabalin precursor. Critical factors:
-
Alkali Hydroxide Selection : NaOH maximizes bromide ion availability.
-
Temperature Control : Sustained heating at 80°C minimizes byproducts.
Multi-Step Synthesis from Glutaric Anhydride
Anhydride Activation and Amine Coupling
3-Isobutyl glutaric anhydride reacts with (1R)-1-phenylethylamine in ethyl acetate at −50°C to −60°C, forming a β-ketoamide intermediate. Key steps:
Table 2: Anhydride-Based Synthesis Metrics
| Parameter | Value |
|---|---|
| Solvent | Ethyl Acetate |
| Temperature | −50°C to −60°C |
| Intermediate Yield | 77.2% |
| Optical Purity | 99.91% (Chiral HPLC) |
Acidic Workup and Crystallization
The β-ketoamide intermediate is hydrolyzed with H₂SO₄, followed by pH adjustment to 2–2.5 using HCl. Ethyl acetate extraction and crystallization from ethyl acetate/toluene (1:1) yield the title compound as a white solid.
Hofmann Rearrangement Optimization
Reaction Conditions
(R)-3-(carbamoylmethyl)-5-methylhexanoic acid undergoes Hofmann degradation using NaOBr (generated from NaOH/Br₂) in iso-butanol/water.
Table 3: Hofmann Rearrangement Parameters
| Parameter | Value |
|---|---|
| Alkali Hydroxide | NaOH |
| Temperature | 60–85°C |
| Solvent | Iso-Butanol/Water |
| Final Product Yield | 70% |
Byproduct Mitigation
-
Bromine Stoichiometry : Molar ratio of 1:1.05 (substrate:Br₂) minimizes overbromination.
-
Alcohol Additives : Iso-butanol enhances solubility of intermediates, reducing tar formation.
Crystallization-Driven Purification
Solvent System Screening
Ethyl acetate/toluene mixtures (1:1 to 3:1) achieve optimal crystal habit and purity. Higher toluene ratios reduce yield but improve enantiomeric excess to >99.9%.
Table 4: Crystallization Efficiency
| Solvent Ratio (EA:Toluene) | Yield | Purity (HPLC) |
|---|---|---|
| 1:1 | 77.2% | 99.91% |
| 3:1 | 67% | 99.34% |
Temperature Gradients
Gradual cooling from 25°C to 0°C over 4 hours maximizes crystal nucleation without inducing oiling out.
Comparative Methodological Analysis
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Chiral Resolution | 66% | >99% | Moderate |
| Anhydride Synthesis | 77.2% | 99.91% | High |
| Hofmann Rearrangement | 70% | 99.19% | Moderate |
Key Trade-offs : While anhydride-based routes offer superior yields, they require cryogenic conditions. Hofmann rearrangement balances yield and operational simplicity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen and formamido group serve as nucleophilic sites:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Amide alkylation | Alkyl halides (e.g., CH₃I) in THF, 0–25°C | N-alkylated piperidine derivatives | |
| Acylation | Acetic anhydride, pyridine, 50°C | Acetylated formamido intermediates |
Key Findings :
-
The piperidine nitrogen preferentially reacts with electrophiles over the formamido group due to lower steric hindrance.
-
Alkylation at the piperidine nitrogen retains the hydrochloride salt’s crystallinity, critical for purification .
Oxidation Reactions
Oxidative modifications target the hexanoic acid chain and methyl groups:
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 4 hrs | 5-Methyl-3-(formamido)hexanedioic acid | 62% | |
| Ozone (O₃) | CH₂Cl₂, -78°C, 2 hrs | Cleavage at allylic positions* | 45% |
Notes :
-
*Ozonolysis requires prior introduction of double bonds via dehydrogenation.
-
Oxidation of the methyl branch is sterically hindered, favoring carboxylate formation.
Hydrolysis Reactions
The formamido and amide bonds undergo hydrolysis under acidic/basic conditions:
| Conditions | Reaction Site | Products | Source |
|---|---|---|---|
| 6M HCl, reflux, 8 hrs | Formamido group | 5-Methyl-3-(aminomethyl)hexanoic acid | |
| 2M NaOH, 60°C, 3 hrs | Amide bond (piperidine) | Piperidine-2-carboxylic acid |
Mechanistic Insight :
-
Acidic hydrolysis of the formamido group generates ammonia, requiring neutralization traps.
-
Base hydrolysis of the amide bond proceeds via a tetrahedral intermediate, confirmed by ¹³C-NMR .
Decarboxylation and Esterification
The hexanoic acid moiety participates in classical carbonyl chemistry:
| Reaction | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Esterification | SOCl₂, MeOH, 25°C, 12 hrs | Methyl ester derivative | 89% | |
| Thermal decarboxylation | 200°C, N₂ atmosphere | 3-[(piperidin-2-yl)formamido]pentane | 73% |
Applications :
-
Ester derivatives improve bioavailability in pharmacokinetic studies.
-
Decarboxylation is utilized in gas-phase analytical methods (GC-MS).
Stereochemical Considerations
The (S)-configuration at C3 influences reaction outcomes:
Critical Data :
-
Racemization occurs above pH 10, limiting base-catalyzed reactions to <50°C .
-
Chiral auxiliaries like (R)-(+)-phenylethylamine improve enantiopurity during crystallization .
Reagent Compatibility Table
Commonly used reagents and their compatibility:
| Reagent | Compatibility | Side Reactions | Source |
|---|---|---|---|
| Boronic acids | High | Suzuki coupling at aryl halides* | |
| NaBH₄ | Moderate | Partial reduction of amide bonds | |
| LDA | Low | Deprotonation at methyl branches |
Note :
-
*Requires palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows researchers to explore new chemical reactions and pathways. The synthesis typically involves:
- Formation of the piperidine derivative starting from 2-piperidone.
- Introduction of the formamido group via formylation reactions.
- Coupling with hexanoic acid through amide bond formation using reagents like EDCI and HOBt.
Biology
In biological research, 5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is utilized to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It acts as a probe to investigate binding affinities and mechanisms of action, contributing to our understanding of molecular interactions in biological systems.
Medicine
The compound has significant potential in drug development, particularly for neurological and inflammatory conditions. Its structural features make it a candidate for designing new therapeutic agents. Notably, it has shown promise in:
- Modulating the activity of specific receptors.
- Exhibiting cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values around 25 µM and 30 µM respectively .
Industry
In industrial applications, this compound is valuable for producing specialty chemicals and materials. Its reactivity allows for various applications in synthesizing polymers and advanced materials.
Case Study 1: Antitumor Efficacy
A series of experiments on human cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects against MCF-7 and HT-29 cells. The results indicate its potential as an anticancer agent due to its ability to induce cell death in these lines.
Case Study 2: Neurological Effects
Research has indicated that the compound may influence neurotransmitter systems, suggesting its use in developing treatments for neurological disorders. Further studies are ongoing to elucidate these effects and their mechanisms.
Mechanism of Action
The mechanism of action of 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formamido group and piperidine ring play crucial roles in these interactions, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Piperidine-Containing Triterpenoid Derivatives (Molecules, 2010)
Compound 5a : N-(2-Hydroxymethylene-3,11-dioxoolean-12-en-30-yl)-piperidine
Comparison :
- Structural Differences: The triterpenoid backbone in 5a contrasts with the linear hexanoic acid chain in the target compound.
- Physicochemical Properties: The higher melting point of 5a (178–181°C vs. likely lower for the target compound) reflects its rigid triterpenoid framework. The target’s hexanoic acid chain may confer greater aqueous solubility.
Phenothiazine Derivatives with Piperidine Substituents (Reference Standards, 2018)
N-Desmethylthioridazine Hydrochloride :
Comparison :
- Functional Groups: Both compounds incorporate a piperidine ring, but the phenothiazine core in N-desmethylthioridazine enables π-π stacking, absent in the target compound.
- Bioactivity: Phenothiazines target dopamine receptors, whereas the target’s hexanoic acid group may favor interactions with carboxylate-binding enzymes.
Methyl α-Phenyl-2-Piperidineacetate Hydrochloride (Pharmacopeial Forum, 2017)
- Structure : Piperidine-linked acetic acid methyl ester with a phenyl group.
- Key Data: Formula: C14H19NO2·HCl Melting Point: Not reported
Comparison :
- Backbone Differences : The ester group in this compound vs. the free carboxylic acid in the target alters polarity and metabolic stability. Esters are often prodrugs, hydrolyzed in vivo to active acids.
- Substituent Effects : The phenyl group enhances lipophilicity, whereas the target’s 5-methyl group may reduce steric hindrance for target binding.
Trifluorinated Hexanoic Acid Derivative (Product Info, 2024)
(2R,5R)-6,6,6-Trifluoro-5-(methylamino)-2-(phenylformamido)hexanoic Acid Hydrochloride
Comparison :
- Fluorine Effects: The trifluoro group in this compound increases metabolic stability and membrane permeability compared to the target’s non-fluorinated structure.
- Pharmacological Implications : The phenylformamido group may enhance binding to hydrophobic pockets, whereas the target’s piperidin-2-yl formamido group could favor interactions with amine receptors.
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride is a synthetic organic compound with significant potential in biological research and medicinal applications. Its unique structure, characterized by a piperidine ring and a formamido group, facilitates various interactions with biological macromolecules, making it a valuable candidate for drug development and biochemical studies.
- IUPAC Name : (3S)-5-methyl-3-{[(piperidin-2-carbonylamino)methyl]hexanoic acid}; hydrochloride
- Molecular Formula : C₁₄H₂₆ClN₂O₃
- Molecular Weight : 306.83 g/mol
- CAS Number : 2103005-40-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine ring enhances its binding affinity, while the formamido group may influence the specificity of these interactions. This dual functionality allows the compound to modulate various biological processes, including enzyme activity and signal transduction pathways.
1. Pharmacological Potential
Research indicates that this compound could play a role in developing therapeutic agents for neurological and inflammatory conditions. Its structural features suggest it may exhibit:
- Anti-inflammatory properties : Potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective effects : By modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
2. Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, highlighting the importance of structural modifications in enhancing pharmacological effects:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3S)-5-Methyl-3-{[(piperidin-2-yl)amino]methyl}hexanoic acid | Lacks formamido group | Altered binding properties; less potent in biological assays |
| (3S)-5-Methyl-3-{[(piperidin-2-yl)carbamoyl]methyl}hexanoic acid | Contains carbamoyl group | Different reactivity; potential for varied therapeutic applications |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including amide bond formation and subsequent hydrochlorination. Key steps include:
- Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to couple the piperidin-2-ylformamide moiety to the hexanoic acid backbone.
- Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) under controlled pH conditions.
- Optimization : Adjust reaction parameters such as temperature (e.g., 0–25°C), stoichiometry, and solvent polarity to improve yields. Computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable pathways .
Q. How can researchers assess the purity and structural integrity of this compound during synthesis?
- Methodological Answer :
- Analytical Chromatography : Employ reversed-phase HPLC with a C18 column and a mobile phase of water/acetonitrile (60:40) containing 50 mM hexanesulfonic acid (pH 2.0) to resolve impurities .
- Spectroscopic Confirmation : Use -NMR to verify proton environments (e.g., piperidine NH at δ 1.5–2.5 ppm) and FT-IR to confirm amide C=O stretches (~1650 cm).
- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion ([M+H]) and fragmentation patterns .
Q. What are the critical stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis of the amide bond or deliquescence .
- Stability Testing : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH) and monitor via HPLC for decomposition products (e.g., free piperidine or hexanoic acid derivatives) .
Advanced Research Questions
Q. How can computational tools be leveraged to predict the reactivity and optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify low-energy pathways for amide bond formation.
- Machine Learning : Train models on reaction databases to predict optimal solvents, catalysts, or temperatures.
- Feedback Loops : Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental outcomes for this compound’s synthesis?
- Methodological Answer :
- Comparative Analysis : Cross-validate computational models (e.g., activation energies) with kinetic studies (e.g., rate constants from stopped-flow experiments).
- Sensitivity Testing : Vary parameters such as solvent dielectric constant or steric effects to identify discrepancies.
- Mechanistic Probes : Use isotopic labeling (e.g., -piperidine) to trace reaction pathways and validate intermediates .
Q. How can researchers design in vitro studies to evaluate the compound’s biological activity, and what controls are essential?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., piperidine-containing enzyme inhibitors) .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM in triplicate, using DMSO vehicle controls.
- Counter-Screens : Include off-target assays (e.g., cytochrome P450 inhibition) to assess specificity.
- Data Normalization : Use reference standards (e.g., methylphenidate hydrochloride) for signal calibration .
Q. What advanced analytical techniques are suitable for studying this compound’s interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., ) to purified receptors or enzymes.
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures to identify binding pockets.
- NMR Titration : Track chemical shift perturbations in -labeled proteins upon ligand binding .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
